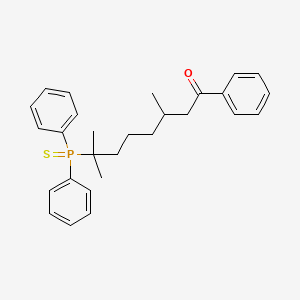
7-(Diphenylphosphorothioyl)-3,7-dimethyl-1-phenyloctan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3,7-dimethyl-7-(diphenylphosphinothioyl)-1-octanone is a complex organic compound that features a unique combination of phenyl, dimethyl, and diphenylphosphinothioyl groups attached to an octanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3,7-dimethyl-7-(diphenylphosphinothioyl)-1-octanone typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Octanone Backbone: Starting with a suitable octanone precursor, such as 3,7-dimethyl-1-octanone, the phenyl group can be introduced via Friedel-Crafts acylation.
Introduction of the Diphenylphosphinothioyl Group: The diphenylphosphinothioyl group can be introduced through a reaction with diphenylphosphinothioyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-3,7-dimethyl-7-(diphenylphosphinothioyl)-1-octanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups such as halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3,7-dimethyl-7-(diphenylphosphinothioyl)-1-octanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing metabolic pathways or cellular processes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-3,7-dimethyl-1-octanone: Lacks the diphenylphosphinothioyl group, which may result in different chemical properties and reactivity.
3,7-Dimethyl-7-(diphenylphosphinothioyl)-1-octanone: Lacks the phenyl group, potentially affecting its interactions and applications.
Uniqueness
1-Phenyl-3,7-dimethyl-7-(diphenylphosphinothioyl)-1-octanone is unique due to the presence of both phenyl and diphenylphosphinothioyl groups, which can impart distinct chemical and physical properties. This combination of functional groups may enhance its reactivity and broaden its range of applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
828282-66-2 |
|---|---|
Molekularformel |
C28H33OPS |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
7-diphenylphosphinothioyl-3,7-dimethyl-1-phenyloctan-1-one |
InChI |
InChI=1S/C28H33OPS/c1-23(22-27(29)24-15-7-4-8-16-24)14-13-21-28(2,3)30(31,25-17-9-5-10-18-25)26-19-11-6-12-20-26/h4-12,15-20,23H,13-14,21-22H2,1-3H3 |
InChI-Schlüssel |
JTXXVFDRLXCBON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC(C)(C)P(=S)(C1=CC=CC=C1)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


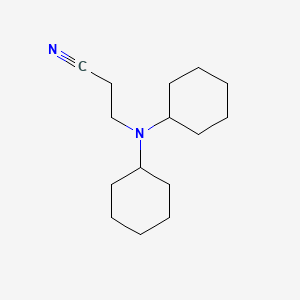


![Urea, N-5-isoquinolinyl-N'-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14225410.png)
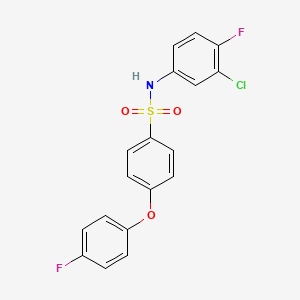

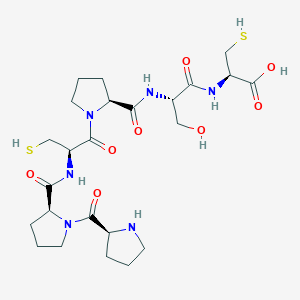
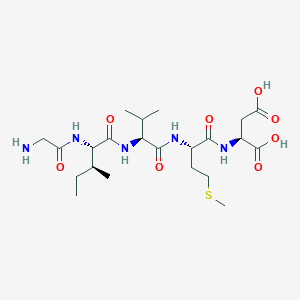



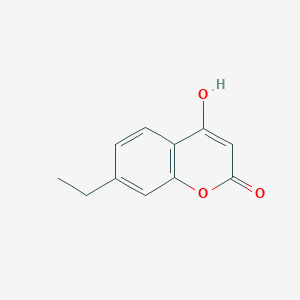
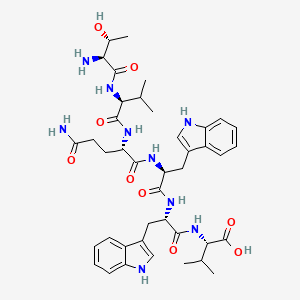
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14225462.png)
